molecular formula C6H4BrNO3 B063681 6-Bromo-5-hydroxypicolinic acid CAS No. 178876-92-1

6-Bromo-5-hydroxypicolinic acid

Cat. No. B063681
CAS RN: 178876-92-1
M. Wt: 218 g/mol
InChI Key: OEOJATAPTVINKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-hydroxypicolinic acid (BHPA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BHPA is a derivative of picolinic acid, which is a naturally occurring compound in the human body and is involved in various physiological processes.

Mechanism of Action

6-Bromo-5-hydroxypicolinic acid inhibits the activity of metalloproteases by chelating the zinc ion present in the active site of these enzymes. This results in the inhibition of the enzymatic activity, leading to the inhibition of various physiological processes, including tissue remodeling, angiogenesis, and inflammation. 6-Bromo-5-hydroxypicolinic acid also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
6-Bromo-5-hydroxypicolinic acid has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteases, the inhibition of cancer cell growth, and the induction of apoptosis. 6-Bromo-5-hydroxypicolinic acid has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Advantages and Limitations for Lab Experiments

6-Bromo-5-hydroxypicolinic acid has several advantages for lab experiments, including its high yield synthesis method, its stability under various conditions, and its potential applications in various fields. However, 6-Bromo-5-hydroxypicolinic acid also has some limitations, including its toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

6-Bromo-5-hydroxypicolinic acid has several potential future directions, including its use as a therapeutic agent for cancer and inflammatory disorders, its use as a tool for studying metalloprotease activity, and its use as a scaffold for the development of new drugs. Further research is needed to fully understand the potential applications of 6-Bromo-5-hydroxypicolinic acid in various fields and to develop new derivatives with improved properties.

Synthesis Methods

6-Bromo-5-hydroxypicolinic acid can be synthesized through various methods, including the reaction of 6-bromo-2-pyridinecarboxylic acid with hydroxylamine hydrochloride, followed by the addition of sodium hydroxide. Another method involves the reaction of 6-bromo-2-pyridinecarboxylic acid with hydroxylamine-O-sulfonic acid, followed by the addition of sodium hydroxide. Both methods result in the formation of 6-Bromo-5-hydroxypicolinic acid with a yield of around 70%.

Scientific Research Applications

6-Bromo-5-hydroxypicolinic acid has been extensively studied for its potential applications in various fields, including biochemistry, biotechnology, and medicinal chemistry. 6-Bromo-5-hydroxypicolinic acid has been shown to inhibit the activity of metalloproteases, which are enzymes involved in various physiological processes, including tissue remodeling, angiogenesis, and inflammation. 6-Bromo-5-hydroxypicolinic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

6-bromo-5-hydroxypyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOJATAPTVINKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587499
Record name 6-Bromo-5-hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-hydroxypicolinic acid

CAS RN

178876-92-1
Record name 6-Bromo-5-hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.